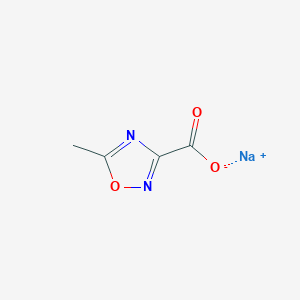
2-(1,2,5,6-四氢吡啶-3-基)吡啶二盐酸盐
描述
“2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1803585-18-3 . It has a molecular weight of 233.14 and its IUPAC name is 1’,2’,5’,6’-tetrahydro-2,3’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-7-12-10 (5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H . This indicates that the compound consists of a 1,2,5,6-tetrahydropyridin-3-yl group attached to a pyridine ring.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .科学研究应用
合成和化学性质
新颖合成方法: 2-(1,2,5,6-四氢吡啶-3-基)吡啶二盐酸盐是一种多功能化合物,用于合成各种化学结构。已建立了一种新颖的一锅法合成环戊基和环己基融合吡啶的方法,使用该化合物作为构建块。这种合成涉及一系列偶联-异构化-Stork-烯胺烷基化-环缩合过程 (Yehia, Polborn, & Müller, 2002)。
微波辅助合成: 该化合物的衍生物,3,6-二(吡啶-2-基)吡啉啉,以微波条件下可以制备。这加速了反电子需求Diels-Alder反应,提供了另一种合成途径 (Hoogenboom, Moore, & Schubert, 2006)。
金属配位和络合: 该化合物与金属(如镉(II))形成复杂结构,通过与2-吡啶甲醛和N-(2-氨基乙基)丙烷-1,3-二胺缩合。这些络合物在晶体结构中表现出有趣的性质,如扭曲的八面体几何构型和氢键作用 (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013)。
生物医学应用
抗癌性能: 从2-(1,2,5,6-四氢吡啶-3-基)吡啶二盐酸盐衍生的取代的1,3,4-噁二唑基四氢吡啶已被探索其抗癌性能。这些化合物对乳腺癌细胞系表现出中等细胞毒性,表明有进一步制药开发的潜力 (Redda & Gangapuram, 2007)。
化学性质和光物理特性
分子结构和稳定性: 该化合物及其衍生物展示出有趣的构象性质。例如,某些衍生物表现出半椅构象,并通过各种分子间相互作用稳定,表明在材料科学中有进一步探索的潜力 (Vimalraj & Pandiarajan, 2010)。
光物理性质和有机染料: 该化合物的衍生物已被合成并表征其光物理性质。它们在紫外光下表现出强烈荧光,具有较大的斯托克斯位移和高量子产率。这使它们适用于有机染料和其他光学材料的应用 (Marchesi, Brenna, & Ardizzoia, 2019)。
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in the levels of neurotransmitters and other metabolites.
Cellular Effects
The effects of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as receptors and enzymes . These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and gene expression. For instance, the compound has been found to inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including neurotoxicity and liver damage . These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in the metabolism of neurotransmitters and other compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it can be metabolized and excreted.
Subcellular Localization
The subcellular localization of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for its role in modulating cellular processes and metabolic pathways.
属性
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGAWNQFHPUAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803585-18-3 | |
| Record name | 2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)
![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)

![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)


![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)

